molecular formula C22H18N4O3S B2610676 N-(5,6-dimethylbenzo[d]thiazol-2-yl)-2-nitro-N-(pyridin-3-ylmethyl)benzamide CAS No. 886946-45-8

N-(5,6-dimethylbenzo[d]thiazol-2-yl)-2-nitro-N-(pyridin-3-ylmethyl)benzamide

Cat. No. B2610676
CAS RN: 886946-45-8
M. Wt: 418.47
InChI Key: UEUGTMJPRMHJBB-UHFFFAOYSA-N
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Description

Synthesis Analysis

While the specific synthesis of this compound is not available, similar compounds are often synthesized through coupling reactions . For instance, N-phenyl anthranilic acid can be coupled with substituted 2-amino benzothiazoles .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a benzamide core, a benzo[d]thiazol-2-yl group, and a pyridin-3-ylmethyl group. The exact structure would need to be confirmed through techniques such as NMR .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. For similar compounds, properties such as melting point and NMR data can be determined .

Scientific Research Applications

Anti-Inflammatory Properties

Compounds with a similar structure, such as N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl) ethylamino] benzamides, have been synthesized and analyzed for their anti-inflammatory properties . These compounds have shown promising results in inhibiting inflammation, which could potentially be applicable to the compound .

Antioxidant Activity

Thiazole derivatives, which include the compound , have been found to exhibit antioxidant activity . Antioxidants are crucial in protecting the body from damage by free radicals, unstable molecules that can cause oxidative stress and contribute to aging and diseases like cancer .

Analgesic Effects

Thiazole derivatives have also been associated with analgesic, or pain-relieving, effects . This suggests that the compound could potentially be used in the development of new analgesic drugs .

Antimicrobial Activity

Some N-(thiazol-2-yl)benzenesulfonamides, which bear structural similarity to the compound , have been synthesized and evaluated for their antibacterial activity . This suggests potential applications in the development of new antibacterial drugs .

Antifungal Activity

Thiazole derivatives have been found to exhibit antifungal activity . This suggests that the compound could potentially be used in the development of new antifungal drugs .

Antiviral Activity

Thiazole derivatives have also been associated with antiviral activity . This suggests that the compound could potentially be used in the development of new antiviral drugs .

Diuretic Effects

Thiazole derivatives have been associated with diuretic effects . This suggests that the compound could potentially be used in the development of new diuretic drugs .

Antitumor and Cytotoxic Activity

Thiazole derivatives have been found to exhibit antitumor and cytotoxic activity . This suggests that the compound could potentially be used in the development of new antitumor or cytotoxic drugs .

properties

IUPAC Name

N-(5,6-dimethyl-1,3-benzothiazol-2-yl)-2-nitro-N-(pyridin-3-ylmethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18N4O3S/c1-14-10-18-20(11-15(14)2)30-22(24-18)25(13-16-6-5-9-23-12-16)21(27)17-7-3-4-8-19(17)26(28)29/h3-12H,13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEUGTMJPRMHJBB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1C)SC(=N2)N(CC3=CN=CC=C3)C(=O)C4=CC=CC=C4[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(5,6-dimethylbenzo[d]thiazol-2-yl)-2-nitro-N-(pyridin-3-ylmethyl)benzamide

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